molecular formula C19H24N2 B562720 N-Phenyl-d5-N'-[1-(2-phenylethyl)]-4-piperidine CAS No. 1189466-15-6

N-Phenyl-d5-N'-[1-(2-phenylethyl)]-4-piperidine

Cat. No. B562720
CAS RN: 1189466-15-6
M. Wt: 285.446
InChI Key: ZCMDXDQUYIWEKB-OUHXUHDZSA-N
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Description

“N-Phenyl-d5-N’-[1-(2-phenylethyl)]-4-piperidine” is a compound with the molecular formula C19H24N2 . It is also known by other names such as “N-(2,3,4,5,6-pentadeuteriophenyl)-1-(2-phenylethyl)piperidin-4-amine” and "Despropionyl fentanyl-d5" . The molecular weight of this compound is 285.4 g/mol .


Molecular Structure Analysis

The InChI of the compound is InChI=1S/C19H24N2/c1-3-7-17(8-4-1)11-14-21-15-12-19(13-16-21)20-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2/i2D,5D,6D,9D,10D . The Canonical SMILES of the compound is C1CN(CCC1NC2=CC=CC=C2)CCC3=CC=CC=C3 . The Isomeric SMILES of the compound is [2H]C1=C(C(=C(C(=C1[2H])[2H])NC2CCN(CC2)CCC3=CC=CC=C3)[2H])[2H] .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 285.4 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 5 . The Exact Mass of the compound is 285.225332504 g/mol . The Monoisotopic Mass of the compound is also 285.225332504 g/mol . The Topological Polar Surface Area of the compound is 15.3 Ų . The compound has a Heavy Atom Count of 21 .

Scientific Research Applications

Analgesic Properties

N-Phenyl-d5-N'-[1-(2-phenylethyl)]-4-piperidine and its analogues have been studied for their analgesic properties. For instance, N-[1-(2-phenylethyl)-4-piperidyl]-N-(1-phenyl-4-pyrazolyl)propanamide, a lead compound for long-acting analgesia, has been characterized using NMR spectroscopy and X-ray crystallography (Jimeno et al., 2003).

Anti-Inflammatory and Anti-Proliferative Activities

Research on N-acyl-N-phenyl ureas of piperidine and substituted piperidines, including 4-phenyl derivatives, has shown significant anti-inflammatory and anti-proliferative activities. These compounds have been evaluated for their potential in treating conditions like inflammation and cancer (Ranise et al., 2001).

Bioactivity in Leukemia Treatment

The synthesis and bioactivity of N-phenethyl-4-hydroxy-4-phenyl piperidine hydrochloride have been explored. Preliminary tests indicated that this compound has effective cellular growth inhibition against K562 cells, suggesting potential anti-leukemia properties (Wang et al., 2009).

Anti-HIV Activity

In the context of HIV treatment, a piperidine-4-carboxamide CCR5 antagonist with potent anti-HIV-1 activity has been developed. This compound showed high CCR5 binding affinity and effectively inhibited the replication of CCR5-using HIV-1 clinical isolates (Imamura et al., 2006).

Anti-Acetylcholinesterase Activity

1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity, highlighting the therapeutic potential of piperidine derivatives in neurodegenerative diseases like Alzheimer's (Sugimoto et al., 1990).

properties

IUPAC Name

N-(2,3,4,5,6-pentadeuteriophenyl)-1-(2-phenylethyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2/c1-3-7-17(8-4-1)11-14-21-15-12-19(13-16-21)20-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2/i2D,5D,6D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMDXDQUYIWEKB-OUHXUHDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=CC=CC=C2)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC2CCN(CC2)CCC3=CC=CC=C3)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662168
Record name Despropionyl fentanyl-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Phenyl-d5-N'-[1-(2-phenylethyl)]-4-piperidine

CAS RN

1189466-15-6
Record name Despropionyl fentanyl-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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